molecular formula C15H18N2O2S B2714461 1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea CAS No. 2034347-02-7

1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea

Cat. No.: B2714461
CAS No.: 2034347-02-7
M. Wt: 290.38
InChI Key: FVXIVXSAMKUGLZ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is a compound that features a thiophene ring, a benzyl group, and a urea moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science . This compound’s unique structure makes it a subject of interest for researchers exploring new therapeutic agents and industrial applications.

Preparation Methods

The synthesis of 1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate benzyl and urea precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in bulk quantities.

Chemical Reactions Analysis

1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the urea moiety can produce amines.

Scientific Research Applications

1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea has several scientific research applications:

Comparison with Similar Compounds

1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea can be compared with other thiophene derivatives and urea-based compounds. Similar compounds include:

What sets this compound apart is its unique combination of a benzyl group, thiophene ring, and urea moiety, which contributes to its distinct biological and chemical properties.

Properties

IUPAC Name

1-benzyl-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-14(13-7-9-20-11-13)6-8-16-15(19)17-10-12-4-2-1-3-5-12/h1-5,7,9,11,14,18H,6,8,10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXIVXSAMKUGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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